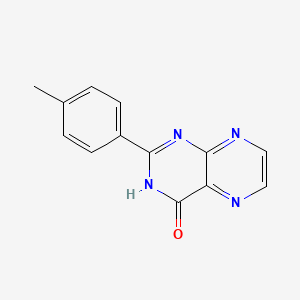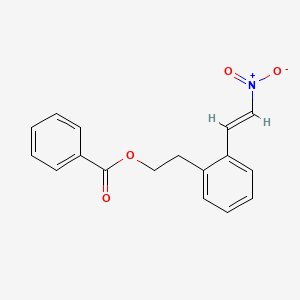
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione
説明
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione, also known as IDRA-21, is a nootropic compound that has gained attention for its potential cognitive enhancing effects. This compound belongs to the family of thiadiazine derivatives and is structurally similar to aniracetam.
作用機序
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione acts as a positive allosteric modulator of AMPA receptors, which are glutamate receptors that play a key role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, this compound enhances the activity of the receptor and increases the flow of calcium ions into the neuron, which leads to an increase in LTP and improved cognitive function.
Biochemical and Physiological Effects
In addition to its cognitive enhancing effects, this compound has also been shown to have neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, which are both implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione in lab experiments is that it has a relatively low toxicity profile, which makes it a safer alternative to other cognitive enhancers. Additionally, this compound has been shown to have a rapid onset of action and a relatively long half-life, which makes it a useful tool for studying the mechanisms of synaptic plasticity and memory formation.
One limitation of using this compound in lab experiments is that it has not been extensively studied in humans, which makes it difficult to extrapolate the results of animal studies to humans. Additionally, the long-term effects of this compound on cognitive function and overall health are not well understood, which raises concerns about its safety and potential side effects.
将来の方向性
1. Investigating the potential therapeutic effects of Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the effects of this compound on different types of memory, such as working memory and episodic memory.
3. Investigating the potential of this compound as a cognitive enhancer in healthy individuals and in populations with cognitive impairment, such as the elderly and individuals with ADHD.
4. Studying the effects of this compound on other aspects of brain function, such as attention, motivation, and decision-making.
5. Investigating the potential of this compound as a treatment for depression and anxiety, given its neuroprotective and cognitive enhancing properties.
In conclusion, this compound is a promising compound that has shown potential as a cognitive enhancer and neuroprotective agent. While further research is needed to fully understand its effects and potential applications, this compound represents a valuable tool for studying the mechanisms of synaptic plasticity and memory formation, and may hold promise as a therapeutic agent for a range of neurological and psychiatric disorders.
合成法
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione can be synthesized through a multi-step process that involves the condensation of 2-amino-3-phenylpropanoic acid with thiosemicarbazide, followed by cyclization and reduction. The final product is obtained through crystallization and purification.
科学的研究の応用
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve learning and memory in animal models, particularly in tasks that involve spatial memory and object recognition. Additionally, this compound has been shown to increase long-term potentiation (LTP) in hippocampal neurons, which is a cellular mechanism that is believed to underlie learning and memory.
特性
IUPAC Name |
5-phenyl-3-propan-2-yl-1,3,5-thiadiazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9(2)14-11(15)13(8-17-12(14)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJMUZCNDMODEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)N(CSC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674035 | |
| Record name | 5-Phenyl-3-(propan-2-yl)-1,3,5-thiadiazinane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107484-84-4 | |
| Record name | Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107484-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107484844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-3-(propan-2-yl)-1,3,5-thiadiazinane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDRO-3-(1-METHYLETHYL)-5-PHENYL-2H-1,3,5-THIADIAZINE-2,4(3H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX2J2N835 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




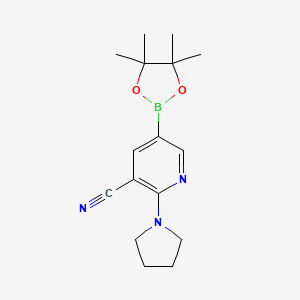
![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)
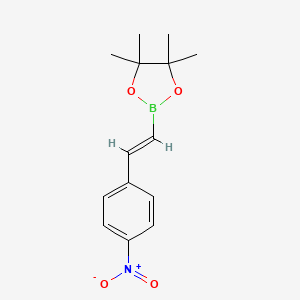
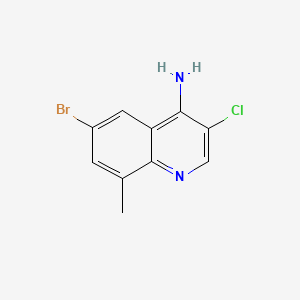
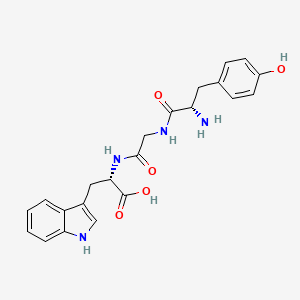
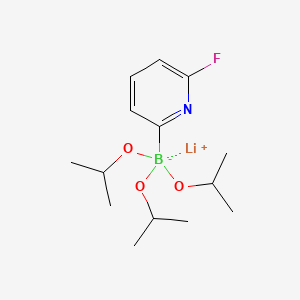
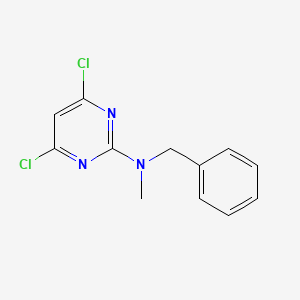


![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)
![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)
